molecular formula C22H15ClN2O4 B5702405 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one

2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B5702405
M. Wt: 406.8 g/mol
InChI Key: RUBYJEITOSFLRV-UHFFFAOYSA-N
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Description

2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization to form the quinazolinone ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone structures.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-phenylquinazolin-4(3H)-one
  • 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-methylphenyl)quinazolin-4(3H)-one
  • 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-3-(4-chlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4/c23-14-5-7-15(8-6-14)25-21(24-18-4-2-1-3-17(18)22(25)26)12-27-16-9-10-19-20(11-16)29-13-28-19/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYJEITOSFLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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